molecular formula C18H21N7O B12230118 2-{4-[2-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

2-{4-[2-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

Cat. No.: B12230118
M. Wt: 351.4 g/mol
InChI Key: XONHZISWAYXJOI-UHFFFAOYSA-N
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Description

2-{4-[2-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that belongs to the pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of salicylaldehyde with substituted acrylonitriles . The structure of the resulting compound is confirmed through X-ray analysis .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

2-{4-[2-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{4-[2-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it acts as a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ), which plays a crucial role in various cellular processes. By inhibiting this enzyme, the compound exhibits antithrombotic activity, making it a potential candidate for medical therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[2-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is unique due to its specific combination of morpholine, pyrimidine, and piperazine moieties, which confer distinct chemical and biological properties. Its ability to selectively inhibit PI3Kβ sets it apart from other similar compounds, highlighting its potential in therapeutic applications.

Properties

Molecular Formula

C18H21N7O

Molecular Weight

351.4 g/mol

IUPAC Name

2-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C18H21N7O/c19-14-15-2-1-4-20-17(15)24-8-6-23(7-9-24)16-3-5-21-18(22-16)25-10-12-26-13-11-25/h1-5H,6-13H2

InChI Key

XONHZISWAYXJOI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C4=C(C=CC=N4)C#N

Origin of Product

United States

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